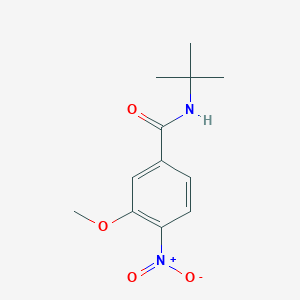

N-tert-butyl-3-methoxy-4-nitrobenzamide

Description

N-tert-butyl-3-methoxy-4-nitrobenzamide (CAS: 190330-51-9) is a benzamide derivative characterized by a tert-butyl group, methoxy (-OCH₃) substituent at the 3-position, and a nitro (-NO₂) group at the 4-position of the benzene ring. Its molecular formula is C₁₂H₁₆N₂O₄, with a molecular weight of 252.27 g/mol .

Properties

IUPAC Name |

N-tert-butyl-3-methoxy-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-12(2,3)13-11(15)8-5-6-9(14(16)17)10(7-8)18-4/h5-7H,1-4H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQJWCNGUEOKDNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration of 3-Methoxybenzoic Acid

The nitration of 3-methoxybenzoic acid employs a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C. The methoxy group directs electrophilic aromatic substitution to the para position, yielding 3-methoxy-4-nitrobenzoic acid with >90% regioselectivity.

Procedure :

-

Dissolve 3-methoxybenzoic acid (10 mmol) in H₂SO₄ (15 mL) at 0°C.

-

Add HNO₃ (12 mmol) dropwise over 30 minutes.

-

Stir for 2 hours, quench with ice water, and filter to isolate the product.

Characterization :

-

¹H NMR (400 MHz, DMSO-d₆) : δ 8.41 (d, J=2.4 Hz, 1H, H-2), 8.17 (dd, J=8.8, 2.4 Hz, 1H, H-6), 7.25 (d, J=8.8 Hz, 1H, H-5), 3.93 (s, 3H, OCH₃).

Amidation Strategies for this compound

Acyl Chloride-Mediated Amidation

Conversion of 3-methoxy-4-nitrobenzoic acid to its acyl chloride followed by reaction with tert-butylamine is a classical approach.

Procedure :

-

Acyl Chloride Formation :

-

Reflux 3-methoxy-4-nitrobenzoic acid (10 mmol) with thionyl chloride (SOCl₂, 15 mL) for 3 hours.

-

Remove excess SOCl₂ under vacuum to obtain 3-methoxy-4-nitrobenzoyl chloride.

-

-

Amidation :

-

Dissolve tert-butylamine (12 mmol) in dry dichloromethane (DCM, 30 mL).

-

Add acyl chloride (10 mmol) and triethylamine (12 mmol) dropwise at 0°C.

-

Stir for 4 hours, wash with HCl (1M), and dry over Na₂SO₄.

-

Coupling Agent-Assisted Amidation

Using DCC and 4-dimethylaminopyridine (DMAP) avoids acyl chloride handling, enhancing safety and scalability.

Procedure :

-

Dissolve 3-methoxy-4-nitrobenzoic acid (10 mmol) and tert-butylamine (12 mmol) in DCM (40 mL).

-

Add DCC (12 mmol) and DMAP (1.2 mmol) at 0°C.

-

Stir at room temperature for 12 hours, filter dicyclohexylurea (DCU), and concentrate.

Yield : 65–70%.

Optimization Note : Excess DCC (1.2 eq.) improves yields by driving the reaction to completion.

Comparative Analysis of Amidation Methods

| Parameter | Acyl Chloride Method | DCC/DMAP Method |

|---|---|---|

| Yield | 68–72% | 65–70% |

| Reaction Time | 4 hours | 12 hours |

| Safety Considerations | SOCl₂ toxicity | Low toxicity |

| Scalability | Moderate | High |

The acyl chloride method offers marginally higher yields but requires hazardous reagents. The DCC/DMAP approach is preferable for industrial applications due to milder conditions.

Crystallization and Purification

Recrystallization from methanol-water (3:1 v/v) yields pure This compound as pale-yellow crystals.

Procedure :

-

Dissolve crude product in hot methanol (20 mL).

-

Add water (5 mL) dropwise until cloudiness appears.

-

Cool to 4°C, filter, and dry under vacuum.

Purity : >99% by HPLC.

Melting Point : 128–130°C.

Mechanistic Insights and Side Reactions

Nitro Group Reduction

Unintended reduction of the nitro group to an amine may occur under acidic or reductive conditions. For example, catalytic hydrogenation or exposure to hydrazine converts nitro to amino.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-3-methoxy-4-nitrobenzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed

Reduction: N-tert-butyl-3-methoxy-4-aminobenzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Oxidation: Oxidized derivatives, though specific products depend on the conditions.

Scientific Research Applications

N-tert-butyl-3-methoxy-4-nitrobenzamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its structural similarity to pharmacologically active compounds.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-tert-butyl-3-methoxy-4-nitrobenzamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The nitro group can participate in redox reactions, while the methoxy and tert-butyl groups can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical differences between N-tert-butyl-3-methoxy-4-nitrobenzamide and related compounds:

Key Observations:

Functional Group Diversity: this compound uniquely combines methoxy and nitro groups on the benzamide scaffold, distinguishing it from analogs like III-45 (chlorine and methoxy) and IV-21 (chlorine and methylene). The absence of a tert-butyl group in 4-Nitro-N-(3-nitrophenyl)benzamide reduces steric hindrance, possibly increasing solubility but decreasing metabolic stability .

Synthetic Pathways: Multicomponent reactions (e.g., III-45) and cyclization strategies (e.g., IV-21) are common for nitrogenous heterocycles, while this compound may require stepwise nitration and amidation . Manganese-mediated transamidation (used for 3q) offers a redox-neutral route, contrasting with traditional acylation methods .

Q & A

Q. Basic

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., tert-butyl δ ~1.3 ppm; nitro group deshields adjacent protons) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ and fragments (e.g., loss of tert-butyl group, m/z ~-57) .

- FT-IR : Nitro group stretching (~1520 cm⁻¹) and amide C=O (~1680 cm⁻¹) validate functional groups .

How does the nitro group influence the compound’s stability under varying pH and temperature?

Basic

The nitro group introduces sensitivity to reducing conditions and thermal stress:

- Acidic/basic conditions : Hydrolysis of the amide bond occurs above pH 10 or below pH 2; buffer reactions at neutral pH .

- Thermal stability : Decomposition observed >120°C (TGA data). Store at –20°C in inert atmospheres to prevent radical formation .

What strategies resolve contradictions in reported biological activity data for this compound?

Advanced

Discrepancies in antimicrobial assays (e.g., MIC values) arise from:

- Assay conditions : Standardize nutrient media (e.g., Mueller-Hinton broth vs. RPMI-1640) to control redox interactions with the nitro group .

- Metabolic activation : Use liver microsomes (S9 fraction) to assess prodrug activation, as nitro groups often require enzymatic reduction for activity .

How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

Q. Advanced

- DFT calculations : Optimize geometry at B3LYP/6-31G* level to map electrostatic potential surfaces. The methoxy group directs electrophilic attack to the para-nitro position .

- Kinetic studies : Monitor reaction rates with pyridine as a nucleophile; correlate Hammett σ values to substituent effects .

What are the challenges in scaling up the synthesis without compromising purity?

Q. Advanced

- Exothermic hazards : Nitration requires jacketed reactors with cooling to manage heat dissipation at >100 mmol scale .

- Byproduct control : Implement inline FTIR or PAT (Process Analytical Technology) to detect nitroso intermediates, which degrade yield if unquenched .

How does the tert-butyl group impact solubility and crystallinity?

Q. Basic

- Solubility : The tert-butyl group enhances lipophilicity (logP ~2.8), limiting aqueous solubility. Use DMSO or THF for biological assays .

- Crystallinity : Slow evaporation from ethanol yields monoclinic crystals (PXRD data) suitable for X-ray diffraction .

What methodologies confirm the absence of mutagenic byproducts in synthesized batches?

Q. Advanced

- Ames test : Screen for mutagenicity using TA98 and TA100 strains with/without metabolic activation .

- LC-MS/MS : Detect trace nitroso derivatives (e.g., N-nitrosamines) at ppb levels using MRM transitions .

How can substituent modifications enhance the compound’s pharmacokinetic profile?

Q. Advanced

- Methoxy to trifluoromethoxy substitution : Increases metabolic stability (CYP450 resistance) but reduces solubility .

- Nitro to cyano replacement : Lowers redox sensitivity while retaining electron-withdrawing effects. Validate via in vitro microsome assays .

What in silico tools predict binding affinity of this compound to biological targets?

Q. Advanced

- Molecular docking (AutoDock Vina) : Simulate interactions with cytochrome P450 (PDB: 1TQN). The nitro group forms hydrogen bonds with heme iron .

- MD simulations : Analyze stability of ligand-enzyme complexes over 100 ns trajectories (GROMACS). Payload RMSD <2 Å indicates stable binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.